Eg5 抑制剂 IV,VS-83

描述

科学研究应用

Eg5 Inhibitor IV, VS-83 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of kinesin motor proteins.

Biology: The compound is employed in cell biology to investigate the mechanisms of mitosis and cell division.

Medicine: Eg5 Inhibitor IV, VS-83 is explored for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and inhibit cell proliferation in cancer cells

Industry: While its industrial applications are limited, the compound is used in pharmaceutical research and development to design new therapeutic agents targeting mitotic kinesins

作用机制

Target of Action

The primary target of the compound Eg5 Inhibitor IV, VS-83 is the kinesin spindle protein, also known as Eg5 . This protein plays a crucial role in the formation of bipolar spindles during the mitotic phase . The Eg5 protein controls the segregation of chromosomes in mitosis, making it a vital target for cancer treatment .

Mode of Action

Eg5 Inhibitor IV, VS-83 interacts with its target, the Eg5 protein, by binding to an allosteric site . This binding structurally alters the ATP-binding pocket of the Eg5 protein, thereby inhibiting its enzymatic functions . The inhibition is allosteric, and the binding of inhibitors influences motor activity largely by influencing the dynamics of nucleotide exchange .

Biochemical Pathways

The Eg5 Inhibitor IV, VS-83 affects the ATPase mechanism of the Eg5 protein . The most stable state of the Eg5 protein is the apo state, in which the active site is empty and the motor binds strongly to its microtubule track . The binding of MgATP into the empty active site drives the motor into a new conformational state . The subsequent steps of hydrolysis and Pi release generate a state that tends to detach rapidly from the microtubule . The Eg5 Inhibitor IV, VS-83 works predominantly by stabilizing the active site Mg 2+ ion .

Result of Action

The molecular effect of Eg5 Inhibitor IV, VS-83 is the inhibition of the Eg5 protein’s ATPase activity . On a cellular level, this leads to the formation of monoasters . The inhibition of Eg5 leads to cell cycle arrest during mitosis, giving rise to cells with monopolar spindles . This results in the inhibition of cell division .

生化分析

Biochemical Properties

Eg5 Inhibitor IV, VS-83, plays a crucial role in biochemical reactions by inhibiting the activity of the mitotic kinesin Eg5-ATPase. This inhibition prevents the proper formation of the mitotic spindle, which is essential for chromosome segregation during cell division. The compound interacts with the Eg5 protein, binding to its ATPase domain and preventing the hydrolysis of ATP, which is necessary for the motor activity of Eg5 .

Cellular Effects

Eg5 Inhibitor IV, VS-83, has profound effects on various types of cells and cellular processes. In cancer cells, the compound induces cell cycle arrest at the mitotic phase, leading to apoptosis. This effect is particularly pronounced in glioblastoma cells, where Eg5 Inhibitor IV, VS-83, exhibits more than tenfold antiproliferative activity compared to Monastrol . The compound also affects cell signaling pathways by disrupting the normal function of the mitotic spindle, which is critical for proper chromosome segregation and cell division . Additionally, Eg5 Inhibitor IV, VS-83, influences gene expression and cellular metabolism by inducing stress responses and apoptotic pathways .

Molecular Mechanism

The molecular mechanism of Eg5 Inhibitor IV, VS-83, involves its binding to the ATPase domain of the Eg5 protein, thereby inhibiting its motor activity. This inhibition prevents the hydrolysis of ATP, which is essential for the movement of Eg5 along microtubules . As a result, the formation of bipolar spindles is disrupted, leading to the accumulation of monopolar spindles and mitotic arrest . The compound’s enhanced potency and selectivity over other kinesins make it a valuable tool for studying the role of Eg5 in mitosis and for developing targeted cancer therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eg5 Inhibitor IV, VS-83, have been observed to change over time. The compound exhibits optimal antiproliferative activity within 72 hours, with characteristic monoastral spindle phenotypes appearing within 24 hours and apoptotic cells within 48 hours . The stability of Eg5 Inhibitor IV, VS-83, is maintained for up to three months when stored at -20°C, protected from light . Long-term effects on cellular function include sustained mitotic arrest and apoptosis, which contribute to its potential as an anti-cancer agent .

Dosage Effects in Animal Models

The effects of Eg5 Inhibitor IV, VS-83, vary with different dosages in animal models. In vivo studies have shown that the compound effectively suppresses tumor growth in subcutaneous xenograft models at various dosages . Higher doses of Eg5 Inhibitor IV, VS-83, result in more pronounced antitumor activity, but also increase the risk of toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Eg5 Inhibitor IV, VS-83, is involved in metabolic pathways that regulate the activity of the Eg5 protein. The compound interacts with the ATPase domain of Eg5, inhibiting its motor activity and preventing ATP hydrolysis . This inhibition disrupts the normal function of the mitotic spindle, leading to mitotic arrest and apoptosis . The metabolic pathways affected by Eg5 Inhibitor IV, VS-83, include those involved in cell cycle regulation, apoptosis, and stress responses .

Transport and Distribution

Eg5 Inhibitor IV, VS-83, is a cell-permeable compound that can be transported and distributed within cells and tissues . The compound’s ability to permeate cell membranes allows it to reach its target, the Eg5 protein, within the cell . Once inside the cell, Eg5 Inhibitor IV, VS-83, interacts with the ATPase domain of Eg5, inhibiting its motor activity and disrupting mitotic spindle formation . The distribution of the compound within tissues is influenced by its solubility and stability .

Subcellular Localization

The subcellular localization of Eg5 Inhibitor IV, VS-83, is primarily within the cytoplasm, where it interacts with the Eg5 protein . The compound’s ability to inhibit the motor activity of Eg5 leads to the formation of monopolar spindles and mitotic arrest . Eg5 Inhibitor IV, VS-83, does not require specific targeting signals or post-translational modifications to reach its target, as it is cell-permeable and can diffuse freely within the cytoplasm .

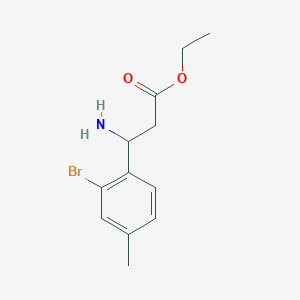

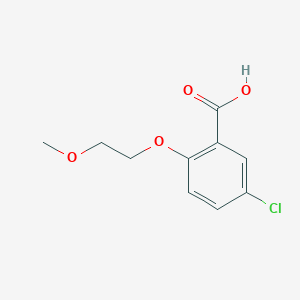

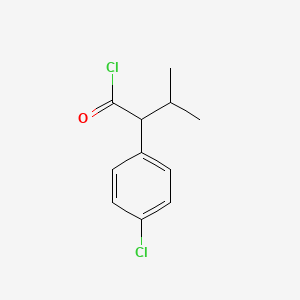

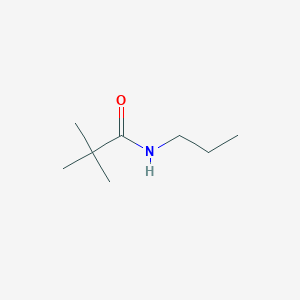

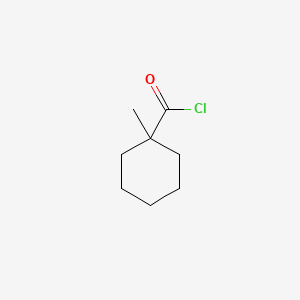

准备方法

The synthesis of Eg5 Inhibitor IV, VS-83 involves several stepsThe reaction conditions often involve the use of solvents like ethanol and dimethyl sulfoxide (DMSO), with the final product being purified through crystallization or chromatography . Industrial production methods are not extensively documented, but the compound is generally synthesized in research laboratories under controlled conditions.

化学反应分析

Eg5 Inhibitor IV, VS-83 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline core, potentially altering its inhibitory activity.

Substitution: Substitution reactions, particularly involving the fluoro and hydroxyphenyl groups, can lead to the formation of different analogs with varying biological activities

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups.

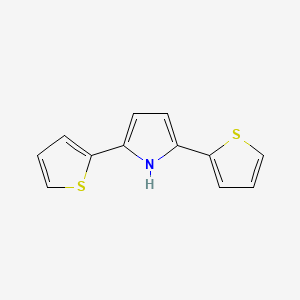

相似化合物的比较

Eg5 Inhibitor IV, VS-83 is often compared with other Eg5 inhibitors such as Monastrol and 3,4-dihydropyrimidin-2(1H)-one derivatives. Compared to Monastrol, Eg5 Inhibitor IV, VS-83 exhibits enhanced potency and selectivity, making it a more effective inhibitor of Eg5-ATPase activity . Similar compounds include:

Monastrol: A widely recognized Eg5 inhibitor with lower potency compared to VS-83.

3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds also inhibit Eg5 but may have different selectivity and potency profiles

Eg5 Inhibitor IV, VS-83 stands out due to its higher antiproliferative activity and selectivity, making it a valuable tool in cancer research and potential therapeutic development .

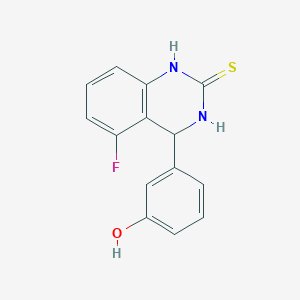

属性

IUPAC Name |

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468002 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909250-29-9 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)

![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)